molecular formula C8H7NO B145857 3-Methoxybenzonitrile CAS No. 1527-89-5

3-Methoxybenzonitrile

Cat. No.: B145857
CAS No.: 1527-89-5
M. Wt: 133.15 g/mol
InChI Key: KLXSUMLEPNAZFK-UHFFFAOYSA-N
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Description

3-Methoxybenzonitrile, also known as m-Anisyl cyanide, is an organic compound with the chemical formula C8H7NO. It is characterized by the presence of a methoxy group (-OCH3) and a nitrile group (-CN) attached to a benzene ring. This compound is a colorless solid that is moderately soluble in water and stable under normal conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Methoxybenzonitrile can be synthesized through various methods. One common method involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form 3-methoxybenzaldoxime, which is then dehydrated to yield this compound. Another method involves the reaction of 3-methoxyphenylmagnesium bromide with cyanogen bromide .

Industrial Production Methods: In industrial settings, this compound is often produced through the reaction of 3-methoxybenzyl chloride with sodium cyanide in the presence of a phase transfer catalyst. This method is preferred due to its high yield and efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-Methoxybenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas in the presence of a palladium catalyst.

    Substitution: Common nucleophiles include amines and alcohols

Major Products:

Scientific Research Applications

Chemistry

3-Methoxybenzonitrile serves as a building block in the synthesis of various compounds:

  • Pharmaceuticals : It is utilized in developing drugs targeting specific biological pathways.
  • Agrochemicals : Used in creating pesticides and herbicides.
  • Dyes : Acts as an intermediate in dye production, contributing to organic pigments .

Biology

The compound has shown potential in biological applications:

  • Antibacterial Activity : Research indicates significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported around 8 μM for certain derivatives.
  • Antiproliferative Activity : Studies have demonstrated antiproliferative effects against cancer cell lines like MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values ranging from 1.2 to 5.3 μM .

Medicine

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development : It is used to synthesize new therapeutic agents that may exhibit enhanced biological activity against specific targets .
  • Metabolic Pathways : Investigations into its metabolic pathways highlight its importance in biochemical processes, suggesting further research into its therapeutic applications.

Case Studies

Several studies illustrate the diverse applications of this compound:

  • Laccase Enzyme Interaction : A study documented interactions between laccases and substituted benzonitriles, including this compound, which may have implications for bioremediation and wood treatment processes .
  • Synthesis of Derivatives : Research focusing on methoxy-substituted benzonitriles indicates their potential as intermediates in drug development, particularly for compounds with enhanced biological activity against specific targets .
  • Management of Plant-Parasitic Nematodes : Field trials demonstrated that derivatives like 4-hydroxy-3-methoxybenzonitrile significantly reduced cyst numbers of the soybean cyst nematode (Heterodera glycines), improving soybean yield compared to untreated controls .

Mechanism of Action

The mechanism of action of 3-Methoxybenzonitrile involves its interaction with various molecular targets and pathways. For example, in biological systems, it can act as a precursor to biologically active compounds that interact with specific enzymes or receptors. The methoxy and nitrile groups play a crucial role in its reactivity and interactions with other molecules .

Comparison with Similar Compounds

Uniqueness: 3-Methoxybenzonitrile is unique due to the presence of both methoxy and nitrile groups, which confer distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and serve as a versatile building block in organic synthesis makes it valuable in research and industrial applications .

Biological Activity

3-Methoxybenzonitrile, also known as m-methoxybenzonitrile or 3-cyanoanisole, is an organic compound with the molecular formula C8H7NOC_8H_7NO and a CAS number of 1527-89-5. This compound has garnered attention in various fields of research due to its potential biological activities, including antibacterial, antiproliferative, and antioxidant properties. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

The following table summarizes key chemical properties of this compound:

PropertyValue
Molecular Weight133.15 g/mol
Density1.086 g/cm³
Melting Point20-22 °C
Boiling Point233.2 °C
Flash Point105 °C
SolubilityInsoluble in water

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial activity. A study found that derivatives of methoxy-substituted benzonitriles demonstrated selective antibacterial effects against Gram-positive bacteria such as Enterococcus faecalis and Staphylococcus aureus. The minimum inhibitory concentration (MIC) for these activities was reported at around 8 μM for certain derivatives, indicating a promising potential for these compounds in antibacterial applications .

Antiproliferative Activity

The antiproliferative effects of this compound have been explored in various cancer cell lines. A notable study indicated that certain methoxy-substituted derivatives showed IC50 values ranging from 1.2 to 5.3 μM against different cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). These results suggest that the compound may inhibit tumor growth effectively, although the mechanism of action requires further elucidation .

Table: Antiproliferative Activity of Methoxy-Substituted Benzonitriles

CompoundCell LineIC50 (μM)
2-Hydroxy-4-methoxyMCF-71.2
2-Hydroxy-4-methoxyHCT1163.7
This compoundVarious2.2 - 5.3

Antioxidant Activity

In addition to its antibacterial and antiproliferative properties, this compound has shown antioxidative activity. Compounds with similar structures exhibited improved antioxidant capabilities compared to standard references like BHT (butylated hydroxytoluene). The antioxidative activity was confirmed through several assays, suggesting that these compounds can mitigate oxidative stress in biological systems .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds related to or derived from this compound:

  • Laccase Enzyme Interaction : A study reported the interaction of laccases with various substituted benzonitriles, including this compound, highlighting its role in enzymatic reactions that could lead to applications in bioremediation and wood treatment .
  • Synthesis of Derivatives : Research focusing on the synthesis of methoxy-substituted benzonitriles has revealed their potential as intermediates in drug development, particularly in creating compounds with enhanced biological activity against specific targets.
  • Metabolic Pathways : Investigations into the metabolic pathways involving nitriles have underscored the importance of compounds like this compound in various biochemical processes, indicating a need for further research into their therapeutic applications .

Q & A

Q. Basic: What are the critical parameters for synthesizing 3-Methoxybenzonitrile with high purity, and how can side reactions be minimized?

To achieve high-purity this compound, reaction conditions must be tightly controlled. For example, dealkylation reactions using SiCl₄/LiI and BF₃ require anhydrous environments to prevent hydrolysis . Purification via fractional distillation (boiling point: 111–112°C at 13 mmHg) is recommended, with refractive index monitoring (n²⁰/D = 1.5402) to verify purity . Side reactions like nitrile hydrolysis can be suppressed by avoiding aqueous conditions and using desiccants.

Q. Basic: What safety protocols are essential when handling this compound in laboratory settings?

This compound is classified as acutely toxic (dermal and inhalation hazards) . Key protocols include:

  • Use of fume hoods to prevent vapor inhalation.
  • Personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
  • Avoidance of dust formation; spills should be contained with inert absorbents and disposed of as hazardous waste .
    In case of fire, note that combustion releases hydrogen cyanide (HCN) and nitrogen oxides (NOₓ); water spray or CO₂ extinguishers are suitable .

Q. Advanced: How can researchers resolve contradictions in spectroscopic data during structural characterization of this compound derivatives?

Discrepancies in IR or NMR data may arise from solvent effects, impurities, or tautomerism. For example:

  • IR Spectrum : The nitrile stretch (C≡N) typically appears at ~2230 cm⁻¹ but may shift due to conjugation with the methoxy group .
  • NMR : Methoxy protons resonate at δ 3.8–4.0 ppm, while aromatic protons show splitting patterns dependent on substitution (meta vs. para) . Cross-validation with high-resolution mass spectrometry (HRMS) and computational tools (e.g., ACD/Labs Percepta) can resolve ambiguities .

Q. Advanced: What experimental strategies optimize the use of this compound in solid-state dye laser applications?

This compound serves as a precursor for organic pigments with tunable emission properties. Key strategies include:

  • Pigment Design : Introduce electron-withdrawing groups (e.g., cyano) to enhance photostability.
  • Crystallography : Optimize crystal packing via solvent evaporation techniques to minimize non-radiative decay .
  • Laser Performance Testing : Measure lasing thresholds and wavelength stability using pulsed excitation sources (e.g., Nd:YAG lasers).

Q. Methodological: What analytical techniques are most effective for quantifying this compound in multicomponent reaction mixtures?

  • Gas Chromatography (GC) : Ideal due to its volatility; use a polar column (e.g., DB-WAX) and flame ionization detection (FID) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm (nitrile absorption) .
  • Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in positive ion mode for trace analysis, with m/z 133.15 [M+H]⁺ .

Q. Advanced: How does the electronic effect of the methoxy group influence the reactivity of this compound in nucleophilic substitution reactions?

The methoxy group (-OCH₃) is electron-donating via resonance, activating the aromatic ring toward electrophilic substitution at the para position. However, in nucleophilic reactions (e.g., cyano group displacement), the meta-directing nature of -OCH₃ stabilizes intermediates through conjugation, reducing reactivity compared to unsubstituted benzonitrile. Computational studies (DFT) can model charge distribution and transition states to predict regioselectivity .

Q. Methodological: What isotopic labeling approaches are available for tracking this compound in metabolic or environmental studies?

Deuterated analogs (e.g., CD₃O-substituted derivatives) can be synthesized using deuterated methoxy precursors. These are analyzed via GC-MS or ²H NMR to trace degradation pathways or metabolic turnover . For environmental studies, ¹³C-labeled nitrile groups enable tracking using isotope-ratio mass spectrometry (IRMS).

Q. Advanced: How can researchers mitigate challenges in scaling up this compound synthesis while maintaining yield and purity?

  • Process Optimization : Replace batch reactors with continuous flow systems to control exothermic reactions (e.g., nitrile formation).
  • Catalyst Recycling : Use heterogeneous catalysts (e.g., immobilized BF₃ on silica) to reduce waste .
  • In-line Analytics : Implement FTIR or Raman spectroscopy for real-time monitoring of reaction progress .

Properties

IUPAC Name

3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H7NO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLXSUMLEPNAZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4074695
Record name Benzonitrile, 3-methoxy-
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Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1527-89-5
Record name 3-Methoxybenzonitrile
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Record name 3-Methoxybenzonitrile
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Record name 3-METHOXYBENZONITRILE
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Record name Benzonitrile, 3-methoxy-
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Record name 3-methoxybenzonitrile
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Synthesis routes and methods

Procedure details

A test tube was charged with CuI (20 mg, 0.10 mmol, 10 mol %), 1,10-phenanthroline (36 mg, 0.20 mmol, 20 mol %), Cs2CO3 (652 mg, 2.0 mmol), 3-iodobenzonitrile (229 mg, 1.0 5 mmol), methanol (162 μL, 4.0 mmol) and toluene (1 mL). The test tube was sealed and the reaction mixture was stirred at 110° C. for 23 h. The resulting suspension was cooled to room temperature and filtered through a 0.5×1 cm pad of silica gel eluting with diethyl ether. The filtrate was concentrated. Purification of the residue by flash chromatography on silica gel (2×20 cm; pentane/diethyl ether 5:1) provided 111 mg (84% yield) of the title compound as a colorless oil.
Quantity
36 mg
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
652 mg
Type
reactant
Reaction Step One
Quantity
229 mg
Type
reactant
Reaction Step One
Quantity
162 μL
Type
reactant
Reaction Step One
Name
CuI
Quantity
20 mg
Type
catalyst
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
84%

Retrosynthesis Analysis

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Feasible Synthetic Routes

3-Methoxybenzonitrile
3-Methoxybenzonitrile
3-Methoxybenzonitrile
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3-Methoxybenzonitrile

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